4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20414796
InChI: InChI=1S/C9H16N4S.ClH/c1-13-6-11-12-9(13)14-8-4-2-7(10)3-5-8;/h6-8H,2-5,10H2,1H3;1H
SMILES:
Molecular Formula: C9H17ClN4S
Molecular Weight: 248.78 g/mol

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride

CAS No.:

Cat. No.: VC20414796

Molecular Formula: C9H17ClN4S

Molecular Weight: 248.78 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride -

Specification

Molecular Formula C9H17ClN4S
Molecular Weight 248.78 g/mol
IUPAC Name 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H16N4S.ClH/c1-13-6-11-12-9(13)14-8-4-2-7(10)3-5-8;/h6-8H,2-5,10H2,1H3;1H
Standard InChI Key WKERQPIVYRCNDZ-UHFFFAOYSA-N
Canonical SMILES CN1C=NN=C1SC2CCC(CC2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a cyclohexane ring substituted at the 1-position with an amine group (NH2-\text{NH}_2) and at the 4-position with a sulfanyl (S-\text{S}-) bridge connected to a 4-methyl-4H-1,2,4-triazole ring (Figure 1). The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development.

Key Physicochemical Data:

PropertyValue/DescriptionSource
Molecular Weight248.78 g/mol
Molecular FormulaC9H17ClN4S\text{C}_9\text{H}_{17}\text{ClN}_4\text{S}
SMILESCn1cnnc1SC2CCC(CC2)N.Cl
Storage Conditions-20°C (long-term), -4°C (short-term)
SolubilityNot fully characterized

The absence of detailed melting/boiling points and solubility data in literature underscores the need for further experimental characterization.

Synthesis and Reaction Pathways

The synthesis of this compound likely follows a multi-step strategy common to triazole derivatives. A plausible route involves:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with acetylacetone or analogous reagents generates the 4-methyl-1,2,4-triazole-3-thiol intermediate .

  • Sulfanyl Bridging: Reaction of the triazole-thiol with a cyclohexane derivative (e.g., 4-chlorocyclohexan-1-amine) under basic conditions forms the sulfanyl linkage .

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid protonates the amine, yielding the final product .

Critical Reaction Parameters:

  • Mercury(II) acetate or Mukaiyama reagent may act as thiophiles to facilitate sulfur-based coupling .

  • Steric and electronic effects of substituents influence reaction efficiency and regioselectivity .

Industrial and Research Applications

Chemical Intermediate

The compound serves as a building block in synthesizing complex molecules, particularly in pharmaceutical R&D. Its amine and triazole groups enable further functionalization via alkylation, acylation, or cross-coupling reactions .

Drug Discovery

Its structural similarity to isoQC inhibitors positions it as a candidate for oncology-focused drug development. Future studies could explore structure-activity relationships (SAR) to optimize potency and selectivity .

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain unstudied.

  • Toxicity Profiles: Acute/chronic toxicity data are needed to assess safety margins.

Research Opportunities

  • Analog Synthesis: Introduce substituents on the cyclohexane or triazole rings to modulate bioactivity.

  • Mechanistic Studies: Investigate interactions with isoQC, CD47, or other molecular targets using crystallography or binding assays.

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